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Parameter

Reported Methods

Optimized Conditions (AQbD)

Stationary Phase

Mobile Phase

Flow Rate

Detection
Wavelength

Retention Time

Linearity Range

LODILOQ

Key Application

C18 columns [1] [2] [3]

Varied compositions (Buffer/ACN or MeOH)
(1] [2] [3]

0.5-1.5 mL/min [1]

240 nm [1], 244 nm [2], 254 nm [3]

2.407 - 5.2 min [2] [3]

1-40 pg/mL [3], 37.5-225 ug/mL [2], 50-150
Hg/mL [1]

LOD: 0.082-0.08 pg/mL; LOQ: 0.2-0.8 pg/mL
[1] [3]

Bulk drug, stability studies, combination
formulations [1] [2] [3]

XBridge C18 (250 x 4.6 mm, 5
um) [1]

NaH2POa4 Buffer: Methanol
(10:90 %v/v) [1]

1.1 mL/min [1]

240 nm [1]

~2.877 min [1]

50-150 pg/mL [1]

LOD: 0.082 pg/mL; LOQ: 0.2

Ho/mL [1]

Stability-indicating method for
bulk drug [1]
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Detailed Experimental Protocols

Method Development using Analytical Quality by Design (AQbD)

The AQbD approach provides a systematic framework for developing a robust and high-quality HPLC

method, as demonstrated for Epalrestat [1].

¢ Risk Assessment and Critical Method Parameters (CMPs): Begin by identifying factors that
significantly impact method performance. For Epalrestat, key CMPs include flow rate, column
length, and buffer concentration in the mobile phase. These are typically screened using an
Ishikawa diagram and a Risk Estimation Matrix (REM) [1].

¢ Design of Experiments (DoE): A Custom Design is employed to efficiently explore the relationship
between CMPs and Critical Analytical Attributes (CAAS) like retention time, peak area, and tailing
factor. For 3 factors and 3 responses, a design of 5 runs can be sufficient [1].

e Developing the Method Operable Design Region (MODR): The MODR defines the combination of
CMP ranges where the method consistently meets performance criteria. Statistical optimization using
prediction profilers and contour plots helps establish this region, ensuring method robustness [1].

Optimized Chromatographic Procedure for Epalrestat

The following protocol is adapted from the AQbD-optimized method for Epalrestat bulk drug [1].

Materials:

API: Epalrestat (or Epalrestat-d5 for quantitative applications).

HPLC System: Waters HPLC system with UV detector or equivalent.

Column: XBridge C18 (250 mm x 4.6 mm, 5 um).

Reagents: HPLC-grade Methanol, Sodium Dihydrogen Phosphate (NaH2POa), High-purity water.

Mobile Phase Preparation:

e Prepare a NaH2POa buffer solution.
e Mix the buffer with Methanol in a 10:90 (v/v) ratio.
¢ Filter the mixture through a 0.45 pm membrane filter and degas by sonication for 10 minutes.

Standard Solution Preparation:

¢ Weigh approximately 25 mg of Epalrestat(-d5) working standard into a 25 mL volumetric flask.
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e Add about 5 mL of diluent (mobile phase), sonicate to dissolve, and make up to volume with diluent to
obtain a 1 mg/mL stock solution.

¢ Dilute the stock solution serially with mobile phase to obtain working standards in the desired
concentration range (e.g., 50-150 pg/mL).

Chromatographic Conditions:

e Mobile Phase: NaH2POa4 Buffer: Methanol (10:90 %v/v)
¢ Flow Rate: 1.1 mL/min

e Detection Wavelength: 240 nm

e Column Temperature: 25 °C

¢ Injection Volume: 10 pL

¢ Run Time: 20 minutes (as per development trials) [1]

System Suitability Tests: Before sample analysis, ensure the system meets performance criteria. For

Epalrestat, this typically includes [1]:

¢ Tailing Factor: NMT (Not More Than) 1.5 for the analyte peak.
¢ Repeatability: %RSD of peak area from replicate injections should be NMT 2.0%.

Method Validation Parameters

The method should be validated as per ICH Q2(R1) guidelines. The following parameters were reported for
Epalrestat methods [1] [3]:

¢ Specificity: Confirm that the analyte peak is pure and does not co-elute with any degradation
products or excipients. Forced degradation studies aid in this assessment [1].
¢ Linearity and Range: Prepare and analyze standards across at least five concentration levels (e.g.,
50%, 75%, 100%, 125%, 150% of target concentration). A correlation coefficient (r?) = 0.999
demonstrates excellent linearity [1].
¢ Accuracy (Recovery): Perform a spike recovery study at three levels (e.g., 50%, 100%, 150%).
Reported %Recovery for Epalrestat should be close to 100% [1].
¢ Precision:
o Intra-day Precision: Inject three concentrations in triplicate within the same day. %RSD should
be <2.0% [1] [3].
o Inter-day Precision: Repeat the analysis over three different days. %RSD should be < 2.0%
[1] [3].
¢ Sensitivity (LOD & LOQ):
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o LOD (Limit of Detection): The concentration yielding a signal-to-noise ratio of 3:1. Reported
as 0.082 pg/mL [1].
o LOQ (Limit of Quantification): The concentration yielding a signal-to-noise ratio of 10:1 and
demonstrating precise quantitative measurement. Reported as 0.2 ug/mL [1].
¢ Robustness: Deliberately vary method parameters (e.g., flow rate £0.1 mL/min, mobile phase
composition 5%, pH £0.1 units) and evaluate the system suitability. The method should remain
unaffected by small variations [1] [3].

Application Notes for Epalrestat-d5 Quantification

Stability-Indicating Property

A core application of HPLC methods for Epalrestat is stability testing. A validated RP-HPLC method should
be stability-indicating, meaning it can accurately quantify the drug in the presence of its degradation
products [1] [2]. Forced degradation studies under acid, base, oxidative, thermal, and photolytic stress are
essential. The method must demonstrate that the Epalrestat peak is pure and unaffected by degradation peaks,

ensuring accurate quantification of the intact drug over time [1].

Allowable Modifications to Compendial Methods (USP <621>)

If adapting an existing pharmacopeial method, consult USP General Chapter <621> for allowable changes.

Key points include [4]:

e Column Dimensions: You can adjust column length (L) and particle size (dp). The L/dp ratio of the
new column must be within 37,500 to 75,000 of the original monograph method.

¢ Flow Rate and Gradient: Flow rate can be adjusted inversely proportional to the column diameter,
and gradient time can be adjusted to maintain the same column volumes. Verification is critical, as
multiple changes can have a cumulative effect.

e Stationary Phase: Changes are permitted within the same USP classification (e.g., L1 for C18), but
selectivity can vary widely. Using a column from the same manufacturer increases the likelihood of
success.

Degradation Kinetics and Analysis
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Understanding the stability of Epalrestat in solution is crucial for handling samples during analysis. Studies
show that its degradation follows first-order reaction kinetics and is pH-dependent [5]. It is more stable in
neutral and alkaline conditions and at lower temperatures. This knowledge informs the choice of diluents

and storage conditions for standard and sample solutions to ensure analytical integrity [5].

Workflow for HPLC Method Development & Validation

The following diagram illustrates the systematic AQbD-based workflow for developing and validating an

HPLC method.
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Conclusion

This document provides a comprehensive framework for the quantification of Epalrestat-d5 using RP-
HPLC. By adopting the AQbD approach, researchers can develop a robust, validated, and stability-
indicating method suitable for use in drug development and quality control. The protocols and application
notes outlined here, including allowable modifications per pharmacopeial guidelines, offer a solid foundation

for generating reliable and reproducible analytical data.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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